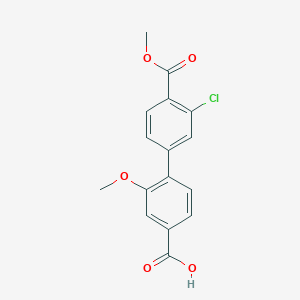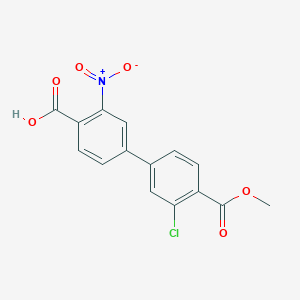
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% (2C4MCPFBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying biochemical and physiological processes. In particular, it has been used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds.
Mécanisme D'action
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is thought to act as an antioxidant, meaning that it can help to protect cells from oxidative stress by scavenging free radicals. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can help to reduce the toxicity of certain compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have anti-microbial and anti-viral effects, as well as to have an effect on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is a versatile compound with a wide range of applications. It is relatively easy to synthesize, and the yield of the reaction is typically 95%. It is also relatively stable, meaning that it can be stored for long periods of time without degradation. However, it is not as potent as some other compounds, meaning that higher concentrations may be needed in order to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for the use of 2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95%. It could be used to study the effects of oxidative stress on cells, as well as to study the mechanisms of action of various drugs and compounds. It could also be used to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new catalysts for biochemical reactions, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for synthesizing compounds, as well as to study the effects of environmental pollutants on cells.
Méthodes De Synthèse
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid, 95% is synthesized from the reaction of 3-chloro-4-methoxycarbonylphenylhydrazine with 6-fluorobenzoic acid. This reaction is conducted in aqueous solution, and the resulting product is purified by crystallization. The yield of the reaction is typically 95%, meaning that the final product is 95% pure.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-11(10)16)9-3-2-4-12(17)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUZTWUARNPTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692010 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxycarbonylphenyl)-6-fluorobenzoic acid | |
CAS RN |
1261935-64-1 |
Source


|
| Record name | 3'-Chloro-3-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














